[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate is a complex organic compound characterized by its unique molecular structure and various functional groups. Its IUPAC name reflects its intricate composition, which includes a cyclopentyl group, an amino group, and a carboxylate ester group. The molecular formula of this compound is with a molecular weight of approximately 393.443 g/mol.
This compound is classified under organic compounds and can be further categorized into subgroups based on its functional groups and structural characteristics. It is primarily used in scientific research, particularly in the fields of medicinal chemistry and pharmacology.
The synthesis of [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate involves multiple steps that typically include:
Each step requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product.
The molecular structure of [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate can be represented using various chemical notation systems:
InChI=1S/C22H23N3O4/c1-15-12-19(27)25(17-8-4-3-5-9-17)16(2)20(15)21(28)29-13-18(26)24-22(14-23)10-6-7-11-22/h3-5,8-9,12H,6-7,10-11,13H2,1-2H3,(H,24,26)
CC1=CC(=O)N(C(=C1C(=O)OCC(=O)NC2(CCCC2)C#N)C)C3=CC=CC=C3
These representations provide insights into the connectivity of atoms within the molecule and its spatial arrangement, which is crucial for understanding its reactivity and interaction with biological systems.
The chemical reactivity of [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate can be analyzed through various types of reactions:
These reactions are significant for understanding how this compound might behave in different chemical environments or biological systems.
The mechanism of action for [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate primarily revolves around its interaction with biological targets such as enzymes or receptors.
Data supporting these mechanisms often arise from pharmacological studies that evaluate the compound's effects on cell lines or animal models.
The physical and chemical properties of [2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate include:
| Property | Value |
|---|---|
| Molecular Weight | 393.443 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
| Solubility | Soluble in organic solvents |
These properties are essential for predicting how the compound behaves under various conditions, including solubility in biological fluids and stability during storage.
[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-amino-4-fluorobenzoate has several scientific applications:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1